Pent-4-ynoate Ester Confers Comparable Antileukemic Cytotoxicity to Naproxenate Derivative in Friedelinyl Scaffold with Differential Cell Line Selectivity
In a systematic study of eight friedelinyl esters, friedelan-3α-yl pent-4-ynoate (1c) demonstrated an IC50 value of 267 ± 5 μM against K-562 chronic myelogenous leukemia cells, establishing it as the most active compound against this specific cell line [1]. By comparison, friedelan-3β-yl naproxenate (2b) exhibited an IC50 of 266 ± 6 μM against THP-1 acute monocytic leukemia cells but was not the most active against K-562 cells [1]. This cell line-specific activity profile indicates that pent-4-ynoate derivatization produces comparable potency to a structurally distinct naproxenate ester while conferring selectivity for K-562 over THP-1 leukemic phenotypes [1].
| Evidence Dimension | Cytotoxic potency (IC50) against leukemia cell lines |
|---|---|
| Target Compound Data | friedelan-3α-yl pent-4-ynoate (1c): IC50 = 267 ± 5 μM against K-562 cells |
| Comparator Or Baseline | friedelan-3β-yl naproxenate (2b): IC50 = 266 ± 6 μM against THP-1 cells; comparative activity against K-562 not reported as most active |
| Quantified Difference | Equivalent potency magnitude (267 μM vs 266 μM) but distinct cell line selectivity: pent-4-ynoate most active against K-562; naproxenate most active against THP-1 |
| Conditions | 48-hour treatment; MTT assay; K-562 (chronic myelogenous leukemia) and THP-1 (acute monocytic leukemia) cell lines |
Why This Matters
The pent-4-ynoate moiety confers a distinct cell line selectivity fingerprint compared to the naproxenate analog when appended to the same friedelinyl core, making it the preferred choice for K-562-targeted antileukemic lead optimization.
- [1] Oliveira LR, Vidal DM, Freitas TR, de P Sabino A, Duarte LP, de Sousa GF. Synthesis and Cytotoxic Activity of Friedelinyl Esters. Chemistry & Biodiversity. 2024;21(9):e202400652. View Source
